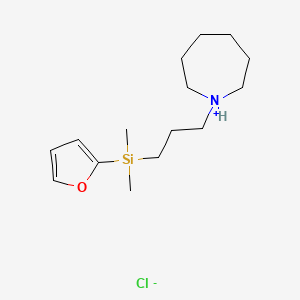
1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride is a synthetic compound that belongs to the class of azepines. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom in the ring. This particular compound is characterized by the presence of a furan ring attached to a dimethylsilyl group, which is further connected to a hexahydro-1H-azepine structure. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride typically involves a multi-step process:
Formation of the Furan-Dimethylsilyl Intermediate: The initial step involves the reaction of furan with a dimethylsilyl chloride in the presence of a base such as triethylamine. This reaction forms the furan-dimethylsilyl intermediate.
Attachment to the Propyl Chain: The furan-dimethylsilyl intermediate is then reacted with a propyl halide (e.g., propyl bromide) under conditions that promote nucleophilic substitution, resulting in the formation of the 3-(2-Furyldimethylsilyl)propyl intermediate.
Cyclization to Form Azepine: The 3-(2-Furyldimethylsilyl)propyl intermediate undergoes cyclization with a suitable amine (e.g., hexahydro-1H-azepine) under acidic conditions to form the desired azepine structure.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the azepine compound to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The azepine ring can be reduced to form saturated derivatives.
Substitution: The dimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using reagents like halides (e.g., bromine or chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Saturated azepine derivatives.
Substitution: Various substituted azepine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine
- 1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine sulfate
- 1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine nitrate
Uniqueness
1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride is unique due to its specific combination of a furan ring, dimethylsilyl group, and azepine structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
78599-00-5 |
|---|---|
Fórmula molecular |
C15H28ClNOSi |
Peso molecular |
301.93 g/mol |
Nombre IUPAC |
3-(azepan-1-ium-1-yl)propyl-(furan-2-yl)-dimethylsilane;chloride |
InChI |
InChI=1S/C15H27NOSi.ClH/c1-18(2,15-9-7-13-17-15)14-8-12-16-10-5-3-4-6-11-16;/h7,9,13H,3-6,8,10-12,14H2,1-2H3;1H |
Clave InChI |
VZGXPFXWAUYJTO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCC[NH+]1CCCCCC1)C2=CC=CO2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)
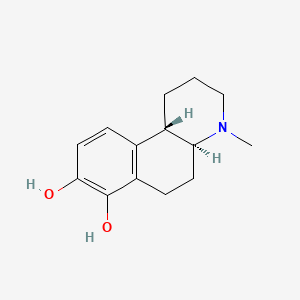
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)
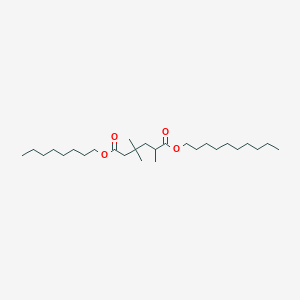
![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)
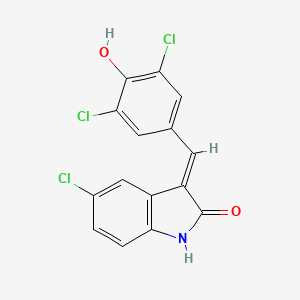

![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)
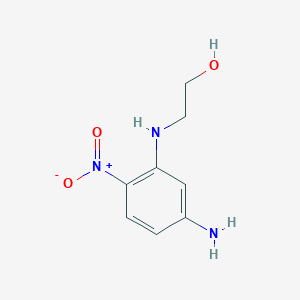
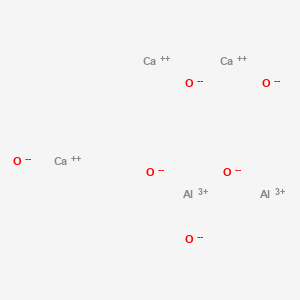
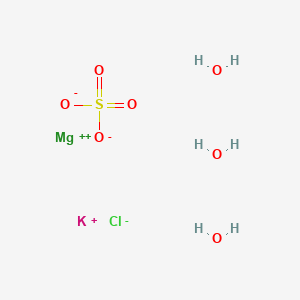
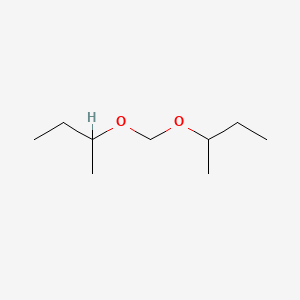
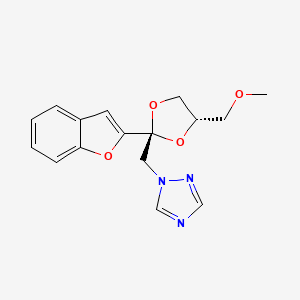
![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)
